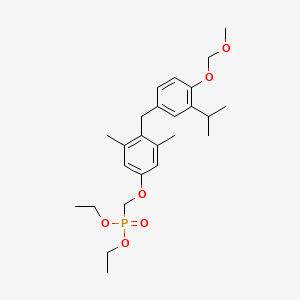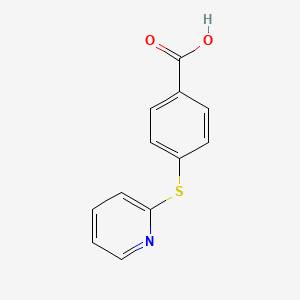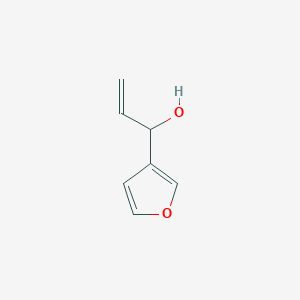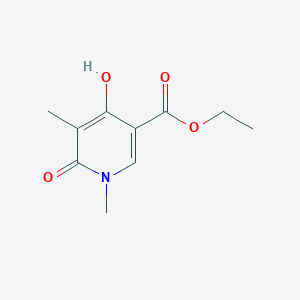![molecular formula C9H8N2O B3288828 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 85333-33-1](/img/structure/B3288828.png)
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
Overview
Description
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, along with a methyl group at the 2-position and an aldehyde group at the 8-position.
Preparation Methods
The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single step to form the desired product.
Oxidative Coupling: This method involves the oxidative coupling of 2-methylimidazo[1,2-a]pyridine with an appropriate aldehyde precursor.
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde has several applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of tuberculosis and other infectious diseases.
Biological Studies: The compound is used in studies to understand its biological activity and mechanism of action.
Material Science: Due to its structural properties, it is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAKUWYCNOISFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC=C(C2=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
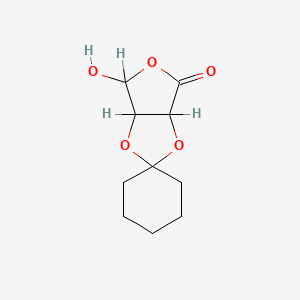
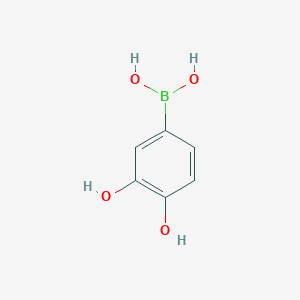

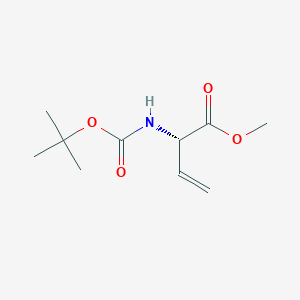
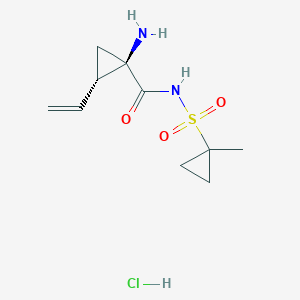

![3-Methyl-6-(2-naphthyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B3288818.png)
![1-(4-Methylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3288824.png)
methanamine](/img/structure/B3288791.png)
